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molecular formula C12H13N3O4 B8778351 1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid, 1-(1,1-dimethylethyl)-5-nitro-

1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid, 1-(1,1-dimethylethyl)-5-nitro-

Cat. No. B8778351
M. Wt: 263.25 g/mol
InChI Key: INCBHWYHRLMFBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08198298B2

Procedure details

To the AMEBA II resin (0.1 g, 1 mmol/g, 0.1 mmol) in DCM/DMF (1:1, 2 ml), 1-tert-butyl-5-nitro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid (3 eq), DIC (1.5 eq) DMAP (0.5 eq) and DIPEA (1 eq) were added. The reaction mixture was shaken at room temperature for 20 hours and then the resin was isolated by filtration. The resin was washed sequentially with DMF (2 ml), DCM (2 ml), DMF (2 ml), DCM (2 ml), MeOH (2 ml), DCM (2 ml), MeOH (2 ml), DCM (2 ml), MeOH (2 ml), DCM (2 ml) and dried in vacuo to give the resin bound 7-azaindole.
[Compound]
Name
II
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
DCM DMF
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(N1[C:9]2=[N:10][CH:11]=[C:12]([N+]([O-])=O)[CH:13]=[C:8]2[C:7]([C:17](O)=O)=C1)(C)(C)C.CC(C)[N:22]=C=NC(C)C.CCN(C(C)C)C(C)C.N1C2C(=CC=CN=2)C=C1>C(Cl)Cl.CN(C=O)C>[NH:22]1[C:7]2[C:8](=[CH:13][CH:12]=[CH:11][CH:17]=2)[CH:9]=[N:10]1 |f:4.5|

Inputs

Step One
Name
II
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)N1C=C(C=2C1=NC=C(C2)[N+](=O)[O-])C(=O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(N=C=NC(C)C)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCN(C(C)C)C(C)C
Name
DCM DMF
Quantity
2 mL
Type
solvent
Smiles
C(Cl)Cl.CN(C)C=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1C=CC2=CC=CN=C12

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was shaken at room temperature for 20 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the resin was isolated by filtration
WASH
Type
WASH
Details
The resin was washed sequentially with DMF (2 ml), DCM (2 ml), DMF (2 ml), DCM (2 ml), MeOH (2 ml), DCM (2 ml), MeOH (2 ml), DCM (2 ml), MeOH (2 ml), DCM (2 ml)
CUSTOM
Type
CUSTOM
Details
dried in vacuo
CUSTOM
Type
CUSTOM
Details
to give the resin

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
Smiles
N1N=CC2=CC=CC=C12

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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